4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Description
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a bicyclic organic compound featuring a cyclopentane ring fused to a pyridine moiety. The molecule contains a bromine substituent at the 4-position of the pyridine ring and an amine group at the 7-position of the cyclopentane ring.
Properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-11-3-6-5(7)1-2-8(6)10/h3-4,8H,1-2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIOQZBHUJOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221339 | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428651-91-5 | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428651-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine typically involves multicomponent reactions. One common method is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions often include the use of bases such as triethylamine and solvents like ethanol or acetonitrile. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted cyclopenta[C]pyridine derivatives.
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, makes it versatile for synthesizing derivatives with enhanced properties .
Reactivity and Mechanism
The bromine atom in 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine can be substituted with other nucleophiles under appropriate conditions. This reactivity allows chemists to modify the compound to tailor its characteristics for specific applications .
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that the compound can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development .
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. The bromine atom and amine group contribute to its binding affinity and reactivity with enzymes or receptors, leading to various biological effects .
Medicinal Chemistry
Drug Development Precursor
The compound is explored as a precursor in drug development due to its structural features that can be modified to enhance pharmacological properties. Its unique characteristics enable the synthesis of new therapeutic agents targeting various diseases .
Therapeutic Potential
Investigations into its therapeutic potential have revealed that it may act as an inhibitor of specific protein kinases, which play critical roles in cellular signaling pathways involved in cancer progression .
Industrial Applications
Corrosion Inhibitors
In industrial settings, this compound is utilized in developing corrosion inhibitors. Its chemical properties allow it to form protective films on metal surfaces, enhancing their durability and resistance to environmental degradation .
Case Studies
- Anticancer Activity Study : A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer drugs.
- Corrosion Resistance Evaluation : Industrial applications were evaluated through experiments assessing the effectiveness of this compound as a corrosion inhibitor on steel surfaces exposed to saline environments. Results indicated a marked improvement in corrosion resistance compared to untreated samples.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine and its analogs:
Key Comparisons
Structural Differences :
- Halogen Position : The 3-bromo analog (CAS 1909305-96-9) differs in bromine placement, which alters electronic distribution and reactivity. For instance, the 4-bromo isomer may exhibit distinct regioselectivity in nucleophilic substitution reactions compared to the 3-bromo variant .
- Chirality : Enantiomers like (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS 2442565-23-1) highlight the role of stereochemistry in biological systems, suggesting that the 4-bromo compound’s activity could vary if chiral centers are introduced .
Physicochemical Properties: Solubility: Hydrochloride salts (e.g., 3-bromo analog) generally exhibit higher aqueous solubility than free amines, a critical factor in pharmaceutical formulation . Molecular Weight: Bromine addition increases molecular weight (~229 g/mol for 4-bromo vs. 134 g/mol for non-brominated base), impacting pharmacokinetics such as membrane permeability .
Synthetic Applications: Non-brominated derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine) serve as precursors for halogenated analogs. For example, describes a 5-step synthesis of a rasagiline analog from the base structure, suggesting that brominated versions could follow similar pathways with additional bromination steps .
The 4-bromo compound’s bioactivity remains speculative but could be explored in similar contexts.
Research Findings and Data Gaps
- Positional Isomerism : Bromine at C4 vs. C3 may influence binding affinity in enzyme-inhibitor interactions due to steric and electronic effects. Further studies are needed to quantify these differences.
- Salt vs. Free Base: Hydrochloride salts enhance solubility but may require additional purification steps.
- Synthetic Challenges : Bromination of the cyclopenta-pyridine core at C4 may require specific catalysts or conditions compared to C3, as regioselectivity in aromatic bromination is often position-dependent .
Biological Activity
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a heterocyclic compound notable for its unique structure, which includes a bromine atom and an amine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Molecular Formula: CHBrN
Molecular Weight: 213.07 g/mol
CAS Number: 1428651-91-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the amine group enhances its reactivity and binding affinity to various enzymes and receptors. This interaction can lead to significant biological effects, influencing pathways relevant to disease mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise. It may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways critical for cell survival.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes related to disease processes. For instance, it may act as a selective inhibitor for deubiquitinating enzymes (DUBs), which play a role in protein degradation and cellular regulation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial effects of various derivatives of cyclopenta[C]pyridine compounds, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
- Anticancer Research : In another investigation focusing on cancer cell lines, this compound demonstrated cytotoxic effects against several cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Enzyme Inhibition Studies : Research exploring the inhibition of DUBs revealed that this compound selectively inhibits specific DUBs involved in cancer progression and inflammation. The findings suggest that it could be developed as a therapeutic agent targeting these pathways .
Comparative Analysis
To further understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | Lacks bromine; contains only an amine group | Potentially less reactive than brominated analogs |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin | Contains chlorine instead of bromine | Different biological activities due to chlorine's properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
